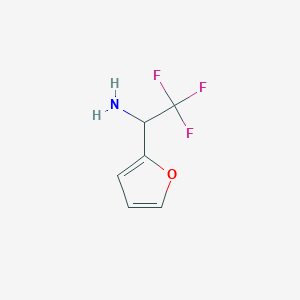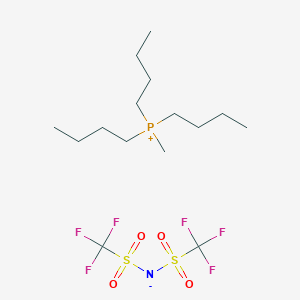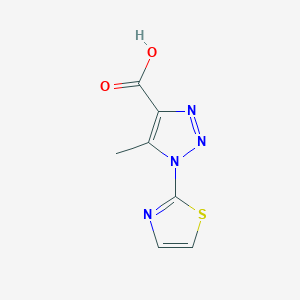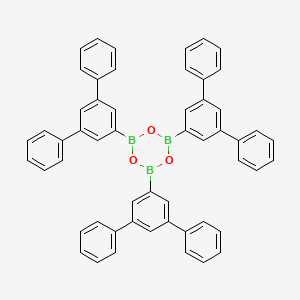
2,2,2-Trifluoro-1-(furan-2-yl)ethanamine
Übersicht
Beschreibung
“2,2,2-Trifluoro-1-(furan-2-yl)ethanamine” is a compound that contains a trifluoroethyl group (-CF3), an amine group (-NH2), and a furan ring. The trifluoroethyl group is known for its high electronegativity and the ability to form strong hydrogen bonds, which can significantly influence the compound’s physical and chemical properties . The amine group is a basic functional group that can participate in a variety of chemical reactions . The furan ring is a heterocyclic compound that contains an oxygen atom and is aromatic .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan ring, the trifluoroethyl group, and the amine group. The electron-withdrawing nature of the trifluoroethyl group could have interesting effects on the electronic structure of the molecule .Chemical Reactions Analysis
The amine group in this compound could undergo a variety of reactions, including alkylation, acylation, and reactions with carbonyl compounds. The furan ring could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups it contains. For example, the presence of the highly electronegative trifluoroethyl group could increase the compound’s polarity and influence its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis
Asymmetric synthesis of both enantiomers of 2,2,2-trifluoro-1-furan-2-yl-ethylamine has been explored, showcasing its importance as a chiral building block. The synthesis achieved enantiomeric excesses (e.e.) of up to 88%, highlighting its potential in creating optically active compounds (Demir, Seşenoğlu, & Gerçek-Arkin, 2001).
Synthesis of Trifluoromethylated Compounds
Research on the synthesis of novel trifluoromethylated β-acetal-diols using 2,2,2-trifluoro-1-(furan-2-yl)ethanamine as a precursor has been conducted. These compounds have potential applications in various chemical syntheses, including the creation of 3-ethoxy-5-hydroxy-5-trifluoromethyl-pyrrolidin-2-one (Zanatta, Rosa, Loro, Bonacorso, & Martins, 2001).
Fluorescence Research
The compound has been used in the synthesis of highly fluorescent and water-soluble perylene bisimide, demonstrating its utility in enhancing the properties of fluorescent compounds (Boobalan, Imran, & Nagarajan, 2012).
Electrophilic Oxyalkylation
A study on electrophilic oxyalkylation of five-membered heterocycles with 2-(trifluoroacetyl)-1,3-azoles indicated the potential of 2,2,2-trifluoro-1-(furan-2-yl)ethanamine in synthesizing trifluoromethyl-substituted alcohols (Khodakovskiy, Mykhailiuk, Volochnyuk, & Tolmachev, 2010).
Biological Studies
Cu(II) complexes with ligands derived from 2,2,2-trifluoro-1-(furan-2-yl)ethanamine have shown potential in DNA binding, nuclease activity, and cytotoxicity studies, indicating its relevance in biochemical and medical research (Kumar, Gorai, Santra, Mondal, & Manna, 2012).
Green Synthesis
Its application in green chemistry has been demonstrated in the synthesis of 1,8-naphthyridines through Friedlander condensation, highlighting its role in eco-friendly chemical processes (Nandhikumar & Subramani, 2018).
Optical Properties
Research on the optical properties of furanic and thiophenic ethane-1,2-diones, where 2,2,2-trifluoro-1-(furan-2-yl)ethanamine is a key component, has provided insights into the electronic properties of these materials (Lukes, Breza, Végh, Hrdlovič, & Laurinc, 2003).
Electrochemical Applications
The compound's role in electrochemical applications is evident in its use for the high-yield synthesis of furylmethane derivatives, showcasing its potential in advanced material synthesis (Shinde & Rode, 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,2,2-trifluoro-1-(furan-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NO/c7-6(8,9)5(10)4-2-1-3-11-4/h1-3,5H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIXZGVVXOBIGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660449 | |
| Record name | 2,2,2-Trifluoro-1-(furan-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-(furan-2-yl)ethanamine | |
CAS RN |
65686-90-0 | |
| Record name | α-(Trifluoromethyl)-2-furanmethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65686-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoro-1-(furan-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-Trifluoro-1-(2-furyl)ethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1417967.png)

![2,3-Dihydro-2-spiro-4'-[8'-aminonaphthalen-1'(4'H)-one]perimidine (contains o-form)](/img/structure/B1417970.png)





